6-chloro-1H-indole-3-carbaldehyde
Overview
Description
6-Chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole carbaldehydes. While the provided papers do not directly discuss 6-chloro-1H-indole-3-carbaldehyde, they do provide insights into the synthesis, structure, and reactivity of related heterocyclic carbaldehydes, which can be informative for understanding the properties and potential synthetic routes for 6-chloro-1H-indole-3-carbaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel pyrazole carbaldehydes and chloropyrazolo[3,4-b]pyridine carbaldehydes . These methods could potentially be adapted for the synthesis of 6-chloro-1H-indole-3-carbaldehyde by choosing appropriate starting materials and reaction conditions that favor the formation of the indole ring system.
Molecular Structure Analysis
The molecular structure of heterocyclic carbaldehydes can be confirmed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For 6-chloro-1H-indole-3-carbaldehyde, similar analytical techniques would likely be employed to determine its structure. X-ray crystallography would provide detailed information about the molecular geometry and the orientation of the substituents on the indole ring.
Chemical Reactions Analysis
The reactivity of carbaldehydes can lead to various chemical transformations. For instance, Dakin oxidation of indole carbaldehydes can yield indoloquinones , suggesting that 6-chloro-1H-indole-3-carbaldehyde might also undergo oxidation to form chlorinated indoloquinones. Additionally, carbaldehydes can be used as precursors for the synthesis of chalcones and other heterocyclic compounds , indicating that 6-chloro-1H-indole-3-carbaldehyde could participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic carbaldehydes are influenced by their molecular structure. For example, the crystal structure of a pyrazole carbaldehyde derivative revealed specific intermolecular interactions and planarity between the aldehydic fragment and the adjacent ring . These properties are important for understanding the reactivity and potential applications of 6-chloro-1H-indole-3-carbaldehyde. The presence of the chlorine atom and the aldehyde group in 6-chloro-1H-indole-3-carbaldehyde would affect its polarity, solubility, and reactivity, which are crucial parameters for its use in chemical syntheses.
Scientific Research Applications
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Multicomponent Reactions (MCRs) : Indole-3-carbaldehyde and its derivatives, including “6-chloro-1H-indole-3-carbaldehyde”, are efficient chemical precursors for generating biologically active structures. They are used in MCRs, which are high-yielding, operationally friendly, time- and cost-effective reactions that comply with green chemistry criteria . These reactions are significant synthetic strategies in medicinal and pharmaceutical chemistry .
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Biosynthesis of Indole Derivatives : Indole-3-carbaldehyde and its derivatives play a crucial role in the biosynthesis of indole derivatives in plants, particularly in Arabidopsis . These compounds are involved in the formation of Trp-derived indole glucosinolates and indolic phytoalexins, which are important for the plant’s defense against pathogens and herbivores .
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Antifungal Properties : Indole-3-carbaldehyde has antifungal properties and is known to provide protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .
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Pharmaceutical Applications : Indole-3-carbaldehyde and its derivatives are used in the synthesis of various pharmaceutical compounds. They are used as hypoglycemic agents, tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial and antifungal agents, antiamoebic and cytotoxic agents, and inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
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Antiviral Activity : Indole derivatives, including “6-chloro-1H-indole-3-carbaldehyde”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
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Anticancer Immunomodulators : Pyridyl-ethenyl-indoles, a derivative of indole-3-carbaldehyde, have been identified as potential anticancer immunomodulators . These compounds could play a significant role in the development of new cancer therapies .
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Antibacterial and Antifungal Agents : Indole-3-carbaldehyde and its derivatives have been used as antibacterial and antifungal agents . They can inhibit the growth of various bacteria and fungi, which makes them useful in the development of new antimicrobial drugs .
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Antiamoebic and Cytotoxic Agents : Some derivatives of indole-3-carbaldehyde have shown antiamoebic and cytotoxic activities . This suggests that they could be used in the treatment of diseases caused by amoebae, as well as in cancer therapy .
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Inhibitors of the Dengue Virus Protease : Certain derivatives of indole-3-carbaldehyde have been found to inhibit the protease of the Dengue virus . This means they could potentially be used in the development of antiviral drugs for the treatment of Dengue fever .
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Hypoglycemic Agents : Indole-3-carbaldehyde and its derivatives have been used as hypoglycemic agents . They can lower blood sugar levels, which makes them potentially useful in the treatment of diabetes .
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Tryptophan Dioxygenase Inhibitors : Some derivatives of indole-3-carbaldehyde have been found to inhibit tryptophan dioxygenase . This enzyme is involved in the metabolism of the amino acid tryptophan, so these compounds could have various applications in biological research and medicine .
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Potential Anticancer Immunomodulators : Pyridyl-ethenyl-indoles, a derivative of indole-3-carbaldehyde, have been identified as potential anticancer immunomodulators . These compounds could play a significant role in the development of new cancer therapies .
Future Directions
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that 6-chloro-1H-indole-3-carbaldehyde may also have potential applications in this area.
properties
IUPAC Name |
6-chloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIXLBHXMSZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504410 | |
Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
703-82-2 | |
Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.